N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Description
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a heterocyclic amide derivative featuring a thiazole ring fused to a cyclopenta-thiophene scaffold. The compound’s structure includes a 2,5-dimethoxyphenyl substituent on the thiazole ring and a carboxamide linkage to the bicyclic system.
Properties
Molecular Formula |
C19H18N2O3S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-12-6-7-15(24-2)13(9-12)14-10-25-19(20-14)21-18(22)17-8-11-4-3-5-16(11)26-17/h6-10H,3-5H2,1-2H3,(H,20,21,22) |
InChI Key |
JQSFLDIWRKWTRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring . This intermediate can then be further reacted with cyclopenta[b]thiophene-2-carboxylic acid chloride to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a chemical compound with the molecular formula C19H18N2O3S2 and a molecular weight of 386.5 g/mol . It is also known by other names such as 854135-46-9, AKOS034112930, AS-88248, and G67265 .
Chemical Structure and Identifiers
The compound has the following identifiers :
- PubChem CID: 4794349
- IUPAC Name: N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
- InChI: InChI=1S/C19H18N2O3S2/c1-23-12-6-7-15(24-2)13(9-12)14-10-25-19(20-14)21-18(22)17-8-11-4-3-5-16(11)26-17/h6-10H,3-5H2,1-2H3,(H,20,21,22)
- InChIKey: JQSFLDIWRKWTRX-UHFFFAOYSA-N
- SMILES: COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)CCC4
Potential Applications
While specific applications of this compound are not detailed in the provided search results, the broader context of the search results suggest potential applications in scientific research, particularly in medicinal chemistry.
Related Research Areas:
- Anticancer research : Heterocyclic compounds, including thiazoles, have demonstrated anticancer activity . For example, certain N-(piperidine-4-yl)benzamide derivatives have shown antitumor activity against hepatocarcinoma cell lines . Novel triazoles and related compounds have also exhibited cytotoxic activity against various cancer cell lines .
- Development of novel compounds : Research focuses on synthesizing innovative compounds with desirable properties for anticancer drugs . This compound could be a building block in creating new ওষুধ.
- Medicinal chemistry : Research and optimization of compounds related to quinoline-2,5(6H)-diones . Modification of cycloheptathiophene-3-carboxamide derivatives for specific purposes .
Basic Information
The compound is available from chemical suppliers like AstaTech, with a reported purity of 95% and is sold in 1G units . Basic information includes :
- Product Name: this compound
- CAS No: 854135-46-9
- Molecular Weight: 386.49
- Molecular Formula: C19H18N2O3S2
- Storage: Sealed in dry, room temperature
Mechanism of Action
The mechanism of action of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Features
The compound shares structural motifs with several classes of bioactive molecules:
- Thiazole-carboxamide derivatives: Similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives (e.g., compounds 24 and 25 in ), which exhibit antiproliferative activity via tyrosine kinase inhibition. However, the target compound replaces the cyano group with a carboxamide linkage and introduces a 2,5-dimethoxyphenyl substituent, likely enhancing solubility and target affinity .
- Triazole-thiones (): These compounds feature sulfonyl and halogen substituents but lack the cyclopenta-thiophene system. The absence of the bicyclic scaffold may reduce steric bulk and alter pharmacokinetic profiles.
Table 1: Structural Comparison of Key Analogues
Spectroscopic Characteristics
Key IR and NMR data from related compounds () provide insights:
- IR spectra : Carboxamide C=O stretching vibrations (~1663–1682 cm⁻¹) and absence of S-H bands (~2500–2600 cm⁻¹) confirm tautomeric stability in thione forms .
- NMR : Aromatic proton signals in the δ 6.8–8.2 ppm range and methoxy groups at δ ~3.8 ppm are expected for the target compound, based on analogues.
Table 2: Spectral Data for Related Compounds
| Compound Class (Evidence) | IR Bands (cm⁻¹) | ¹H-NMR Features |
|---|---|---|
| Hydrazinecarbothioamides | C=S: 1243–1258; C=O: 1663–1682 | NH: 3150–3319 (broad) |
| Triazole-thiones | C=S: 1247–1255; No C=O | Aromatic H: 6.8–8.2; NH: 3278–3414 |
Antiproliferative Activity
Compounds 24 and 25 () demonstrate significant activity against MCF7 breast cancer cells via tyrosine kinase inhibition. The target compound’s dimethoxyphenyl group may enhance DNA intercalation or receptor binding compared to cyano-substituted analogues, though empirical data are lacking .
Cosmetic and Agrochemical Analogues
lists azo-carboxamides (e.g., CI 12480) as cosmetic colorants, highlighting the versatility of carboxamide scaffolds. In contrast, agrochemical triazoles () prioritize halogen substituents for antifungal activity, suggesting divergent structure-activity relationships .
Biological Activity
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H18N2O3S2
- Molecular Weight : 386.49 g/mol
- CAS Number : 854135-46-9
The structure includes a thiazole ring and a cyclopenta[b]thiophene moiety, which are known to contribute to various biological activities.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and anti-inflammatory treatments. Below are some key findings related to its pharmacological effects:
Anticancer Activity
- Mechanism of Action : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways. For instance, the activation of caspases and disruption of cell signaling pathways have been observed in various cancer cell lines, including A549 (lung cancer) and CL15 (breast cancer) cells .
-
Case Studies :
- A study demonstrated that derivatives structurally related to this compound showed significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 0.20 to 2.58 μM .
- Another research highlighted the ability of similar thiazole-containing compounds to inhibit tumor growth in vivo, suggesting potential for clinical applications .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds with thiophene and thiazole rings have been associated with reduced expression of inflammatory markers such as iNOS and COX-2 in cell models .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effectiveness against various biological targets:
| Target | Effect | Reference |
|---|---|---|
| A549 Cells | Induces apoptosis via caspase activation | |
| CL15 Cells | Disrupts FAK/Paxillin signaling pathway | |
| RAW264.7 Cells | Reduces iNOS and COX-2 levels |
In Vivo Studies
Preliminary in vivo studies indicate promising results for tumor suppression and inflammation reduction, although further research is needed to establish the compound's efficacy and safety profile in clinical settings.
Q & A
Q. Table 1: Comparative Synthetic Approaches
| Method | Solvent/Catalyst | Reaction Time | Yield | Source |
|---|---|---|---|---|
| Reflux with EtOH/HAc | Ethanol, Acetic Acid | 5–7 hours | 76–94% | |
| Column Chromatography | DCM/EtOAc (9:1) | Not specified | 27%* | |
| *Yield for a structurally similar compound. |
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns and cyclopenta/thiophene ring integrity. For example, δ 7.60–7.40 ppm (aromatic protons) and δ 160.09 ppm (amide C=O) in chloroform-d .
- IR : Look for NH (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-S-C (~690 cm⁻¹) stretches .
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., m/z 301.1379 [M+H]+ for a related compound) .
- Purity : HPLC (≥95% purity) or microanalysis (C, H, N, S) for new derivatives .
Q. Table 2: Key Characterization Benchmarks
| Technique | Critical Peaks/Data | Source |
|---|---|---|
| 1H NMR | δ 2.95 ppm (N,N-dimethyl), δ 2.82–2.64 (cyclopenta) | |
| HRMS | 301.1369 (calc.), 301.1379 (obs.) | |
| IR | 1774 cm⁻¹ (ester C=O), 1721 cm⁻¹ (acetyl C=O) |
Advanced: How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives?
Methodological Answer:
Conflicting data often arise from conformational flexibility or impurities. Mitigation strategies include:
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., δ 160.09 ppm for amide C=O in vs. δ 165 ppm in ).
- Dynamic NMR : Use variable-temperature studies to detect rotational barriers in amide bonds .
- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous confirmation .
- Replicate Synthesis : Repeat reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out side products .
Advanced: What experimental frameworks are suitable for studying its biological activity?
Methodological Answer:
Design studies around mechanistic hypotheses (e.g., enzyme inhibition, receptor binding):
- In Vitro Assays :
- Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram+/− bacteria, referencing protocols for thiophene-carboxamide derivatives .
- Enzyme Targets : Screen against kinases or oxidases using fluorometric/colorimetric substrates .
- In Vivo Models : For anticonvulsant or neuroactive potential, adopt seizure induction models (e.g., pentylenetetrazole tests) .
- Theoretical Frameworks : Link to structure-activity relationships (SAR) or molecular docking studies to prioritize derivatives .
Advanced: How to design stability studies under varying environmental or physiological conditions?
Methodological Answer:
Adopt a factorial design to assess degradation pathways:
- Variables : pH (1–10), temperature (4–40°C), light exposure, and oxidative stress (H₂O₂) .
- Analytical Monitoring : Use HPLC-MS to track decomposition products (e.g., hydrolysis of methoxy groups or thiazole ring opening) .
- Long-Term Stability : Store samples in amber vials at −20°C and analyze monthly for 12 months, referencing ICH guidelines .
Q. Table 3: Stability Study Design
| Condition | Parameters | Analysis Method | Source |
|---|---|---|---|
| Hydrolytic Stability | pH 1, 7, 10 at 37°C × 24 hours | HPLC-MS | |
| Photostability | UV light (320–400 nm) × 48 hours | TLC/NMR | |
| Thermal Stability | 40°C × 1 month | Microanalysis |
Advanced: How to optimize reaction yields while minimizing byproducts in derivative synthesis?
Methodological Answer:
- Catalytic Optimization : Test Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) for amide bond formation .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and reaction efficiency .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or over-acylation) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
